molecular formula C10H10FNO3 B126842 (R)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮 CAS No. 149524-42-5

(R)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮

货号: B126842
CAS 编号: 149524-42-5
分子量: 211.19 g/mol
InChI 键: XYUGDJIYKLSISX-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

恶唑烷酮的抗菌活性

恶唑烷酮代表一类新型合成抗菌剂,展示了独特的蛋白质合成抑制机制。它们对重要的致病菌(如耐甲氧西林金黄色葡萄球菌、耐万古霉肠球菌和耐青霉素肺炎链球菌)表现出抑菌活性。利奈唑胺是一种临床开发的恶唑烷酮,具有良好的药代动力学和毒性特征,口服生物利用度高。它在实验模型和 II 期试验中对革兰氏阳性病原体的疗效显著,表明其有望作为耐药革兰氏阳性生物引起的严重感染的替代治疗方案 (Diekema & Jones,2000).

恶唑烷酮在结核病治疗中的应用

抗结核 (TB) 药物发现工作的复兴将恶唑烷酮作为结核病和潜伏性结核感染新药物方案的一部分。高剂量利福霉素和氟喹诺酮类药物已显示出对药物敏感性结核病的缩短治疗时间的潜力。恶唑烷酮正在进行 2 期试验,并被视为改善耐药结核病管理的希望。这标志着新抗结核药物稳健管线的开发,有可能缩短对药物敏感性结核病的治疗时间并增强对耐药结核病的治疗 (Dooley、Nuermberger 和 Diacon,2013).

新型恶唑烷酮衍生物增强抗菌活性

寻找具有改善生物学特征的新型恶唑烷酮类抗菌剂的努力是巨大的。该领域的参与者主要是开展密集研究活动的私营公司。大量恶唑烷酮衍生物正在研究中,近年来出现了大量的专利申请。这表明可能会取得重大进展,有可能将这些恶唑烷酮推向市场 (Poce、Zappia、Porretta、Botta 和 Biava,2008).

药物递送系统:与恶唑烷酮的环糊精包合物

环糊精 (CD) 是一类环状低聚糖,与各种分子(包括恶唑烷酮)形成包合物。这些复合物已用于药物递送应用中,以提高溶解度、改变药物释放曲线、增强抗菌活性和提高生物膜渗透性。将 CD 与恶唑烷酮和其他抗生素相结合,为创建复杂的药物递送系统提供了一种有前景的方法,有可能提供加速或延长的溶解曲线 (Boczar & Michalska,2022).

利奈唑胺治疗中的耐药性挑战和机制

尽管恶唑烷酮类抗生素(如利奈唑胺)已显示出对革兰氏阳性细菌病原体的有效活性,但耐利奈唑胺金黄色葡萄球菌的出现带来了重大挑战。耐药性主要归因于 23S rRNA 中的突变或可传递的 cfr 核糖体甲基转移酶的存在。耐利奈唑胺的出现使由这些生物(尤其是凝固酶阴性葡萄球菌)引起的感染的临床治疗变得复杂 (Gu、Kelesidis、Tsiodras、Hindler 和 Humphries,2013).

安全和危害

The safety information for “®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one” includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 .

属性

IUPAC Name

(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGDJIYKLSISX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933665
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149524-42-5
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Compound 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。